molecular formula C44H64Cl4N4O4 B1193572 PTX-013 HCl

PTX-013 HCl

Cat. No. B1193572
M. Wt: 854.82
InChI Key: LSGLYQIMNJNTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTX013 is a potent, cytotoxic anti-tumor agents. PTX013 is particularly effective at inhibiting the growth of several human cancer cell lines, as well as drug resistant cancer cells. Mechanistically, PTX013 induces cell cycle arrest in sub-G1 and G0/G1 phases of e.g. SQ20B cells, a radio-resistant human head and neck carcinoma model. In the syngeneic B16F10 melanoma tumor mouse model, PTX013 (0.5 mg/Kg) inhibits tumor growth by about 50-fold better than parent PTX008.

Scientific Research Applications

Nanocarrier Development for Drug Delivery

Research has shown the development of multifunctional nanocarriers using PTX-013 HCl (Paclitaxel) for effective drug delivery. A study demonstrated a hybrid nanocarrier with a magnetic core and a mesoporous silica shell embedded with PTX for multimodal imaging and NIR-responsive drug release, providing a synergistic therapeutic effect in cancer treatment (Wang et al., 2016). Another research developed a magnetic-nanoparticle-modified PTX for targeted therapy in prostate cancer, enhancing drug stability and water solubility (Hua et al., 2010).

Carbon-Based Nanovectors for Drug Delivery

Carbon-based nanovectors have been studied for their effectiveness in drug delivery. One study showed that hydrophilic carbon clusters (HCCs) are effective drug delivery vehicles for PTX, providing stability and effective tumor volume reduction in an orthotopic murine model of oral squamous cell carcinoma (Berlin et al., 2010).

Targeted Drug Delivery for Hepatocellular Carcinoma

Research on hepatocellular carcinoma (HCC) targeting has led to the synthesis of nanoliposomes modified for selective and specific therapy. A study synthesized PTX nanoliposomes modified by glycyrrhetinic acid and ferric tetroxide, showing promising results for the treatment of HCC (Zhao et al., 2021).

Cellular Mechanisms and Clinical Effects

PTX's mechanism of action and clinical effects, particularly in breast cancer, have been extensively studied. A review summarized current research focused on PTX, its preclinical evaluations, and clinical applications, highlighting the challenges and advancements in PTX therapy for breast cancer (Samaan et al., 2019).

properties

Product Name

PTX-013 HCl

Molecular Formula

C44H64Cl4N4O4

Molecular Weight

854.82

IUPAC Name

2,2',2'',2'''-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride

InChI

InChI=1S/C44H60N4O4.4ClH/c1-45(2)21-25-49-41-33-13-9-14-34(41)30-36-16-11-18-38(43(36)51-27-23-47(5)6)32-40-20-12-19-39(44(40)52-28-24-48(7)8)31-37-17-10-15-35(29-33)42(37)50-26-22-46(3)4;;;;/h9-20H,21-32H2,1-8H3;4*1H

InChI Key

LSGLYQIMNJNTPV-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=C2C=CC=C1CC3=CC=CC(CC4=CC=CC(CC5=CC=CC(C2)=C5OCCN(C)C)=C4OCCN(C)C)=C3OCCN(C)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly.

solubility

Soluble in DMSO

storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

synonyms

PTX013;  PTX-013;  PTX 013;  PTX-013 tetrahydrochloride;  PTX-013 HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PTX-013 HCl
Reactant of Route 2
Reactant of Route 2
PTX-013 HCl
Reactant of Route 3
Reactant of Route 3
PTX-013 HCl
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PTX-013 HCl
Reactant of Route 5
Reactant of Route 5
PTX-013 HCl
Reactant of Route 6
PTX-013 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.